molecular formula C27H20Cl2N8O2 B11110884 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide

Cat. No.: B11110884
M. Wt: 559.4 g/mol
InChI Key: VCESIXDTACSYOM-HCNMGLPWSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including oxadiazole, benzodiazole, indole, and hydrazide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxadiazole and benzodiazole intermediates, followed by their coupling with the indole derivative. The final step involves the formation of the aceto hydrazide moiety through a condensation reaction with the appropriate hydrazine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of amino and hydrazide groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines using reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The oxadiazole and benzodiazole moieties can form hydrogen bonds and π-π interactions with target molecules, while the indole and hydrazide groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds include other benzodiazole and oxadiazole derivatives, such as:

  • 2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZODIAZOL-1-YL
  • N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE

Compared to these compounds, 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE exhibits unique reactivity and stability due to the combination of its functional groups, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H20Cl2N8O2

Molecular Weight

559.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide

InChI

InChI=1S/C27H20Cl2N8O2/c28-18-10-9-16(20(29)11-18)13-36-14-17(19-5-1-3-7-22(19)36)12-31-33-24(38)15-37-23-8-4-2-6-21(23)32-27(37)25-26(30)35-39-34-25/h1-12,14H,13,15H2,(H2,30,35)(H,33,38)/b31-12-

InChI Key

VCESIXDTACSYOM-HCNMGLPWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=N\NC(=O)CN4C5=CC=CC=C5N=C4C6=NON=C6N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=NNC(=O)CN4C5=CC=CC=C5N=C4C6=NON=C6N

Origin of Product

United States

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